N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]
Description
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Properties
CAS No. |
58977-86-9 |
|---|---|
Molecular Formula |
C14H26N4O2 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
3-amino-N-[6-(3-aminobut-2-enoylamino)hexyl]but-2-enamide |
InChI |
InChI=1S/C14H26N4O2/c1-11(15)9-13(19)17-7-5-3-4-6-8-18-14(20)10-12(2)16/h9-10H,3-8,15-16H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
HDPYRTBZPKBYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCCCCCNC(=O)C=C(C)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] (CAS 58977-86-9)
To our valued researchers, scientists, and drug development professionals,
In the dynamic landscape of chemical research and drug discovery, the exploration of novel molecular entities is paramount. This guide is intended to provide a comprehensive technical overview of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide], CAS 58977-86-9. However, a thorough investigation of scientific literature and chemical databases reveals a significant scarcity of information on this specific compound. It does not appear to be a commercially available or extensively studied molecule.
This guide will therefore address the available information on structurally related compounds, providing insights that may be of value in the context of your research. We will explore the properties and applications of molecules sharing the N,N'-Hexane-1,6-diylbis core structure, which may serve as a foundational reference for the potential characteristics and synthesis of the target compound.
The N,N'-Hexane-1,6-diylbis Amide Core Structure: A Versatile Scaffold
The core of the requested molecule is a 1,6-hexanediamine backbone linked to two amide groups. This linear, flexible diamine is a common building block in polymer chemistry and as a linker in various chemical applications. The nature of the substituents on the amide nitrogen atoms dictates the overall properties and potential applications of the resulting molecule.
Several compounds with this core structure have been documented and are used in various industrial and research applications. For instance, N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide], also known as Antioxidant 1098, is a well-known phenolic antioxidant used as a polymer additive. Its structure, while sharing the hexane-1,6-diylbis(amide) backbone, features bulky phenolic groups that are key to its antioxidant activity.
Physicochemical Properties of Related Compounds
While no specific data exists for N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide], we can infer potential properties by examining related structures. The physical and chemical characteristics of such molecules are heavily influenced by the functional groups attached to the amide.
For example, let's consider the properties of some documented N,N'-Hexane-1,6-diylbis(amide) derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) | 36011-12-8 | C18H36N2O4 | 344.5[1] |
| Hexanamide, N,N'-1,6-hexanediylbis- | 21150-81-2 | C18H36N2O2 | 312.5[2] |
| N,N'-Hexane-1,6-diyldistearamide | 4112-25-8 | C42H84N2O2 | 649.1[3] |
Potential Synthesis Strategies
The synthesis of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] would likely involve the reaction of 1,6-hexanediamine with a suitable derivative of 3-amino-2-butenoic acid. A common method for amide bond formation is the coupling of a carboxylic acid and an amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[4]
A plausible synthetic workflow could be envisioned as follows:
Figure 1. A potential synthetic workflow for the target compound.
This proposed synthesis is a simplified representation. In practice, protection of the amino group on the 3-amino-2-butenoic acid derivative might be necessary to prevent side reactions. Subsequent deprotection would then be required to yield the final product. The synthesis of 3-amino substituted compounds can be complex and often requires multi-step procedures.[5]
Potential Applications and Research Directions
Given the structure of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide], several potential areas of application and research could be explored:
-
Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms suggests that this molecule could act as a chelating ligand for various metal ions. The resulting metal complexes could have interesting catalytic or material properties.
-
Polymer Science: As a bifunctional monomer, it could potentially be used in the synthesis of novel polyamides or other polymers. The pendant amino groups could serve as sites for further functionalization or cross-linking.
-
Drug Development: The "amino-enone" moiety is a structural motif found in some biologically active compounds. Further investigation into the pharmacological properties of this molecule could be warranted.
Safety and Handling of Structurally Related Compounds
While a specific Safety Data Sheet (SDS) for N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] is unavailable, general precautions for handling similar chemicals should be followed. Many diamines and amides can be skin and eye irritants.[6][7] For instance, N,N'-di-n-butyl-1,6-hexanediamine is corrosive.[8] It is crucial to use appropriate personal protective equipment (PPE), such as gloves and safety glasses, and to work in a well-ventilated area.[9]
Conclusion and Future Outlook
We encourage the scientific community to explore the synthesis and characterization of this and other novel compounds. Such endeavors are essential for advancing the frontiers of chemistry and drug discovery.
References
- Safety Data Sheet: N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide). (n.d.). Chemos GmbH & Co. KG.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
- N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide). (2025, December 27). PubChem.
- N,N'-Hexane-1,6-diylbis(12-hydroxyoctadecanamide). (2018, May 16). SIELC Technologies.
- Material Safety Data Sheet - West Liberty University. (2010, January 14). Thermo Fisher Scientific.
- Hexanamide, N,N'-1,6-hexanediylbis-. (2025, September 15). PubChem.
- N,N'-(Ethane-1,2-diyl)bis(6-aminohexanamide). (n.d.). PubChem.
- N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Hexanamide, 6-amino-. (2025, April 14). PubChem.
- n-Hexane SDS (Safety D
- N,N'-Hexane-1,6-diyldistearamide. (2025, September 15). PubChem.
- N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]. (n.d.). Simson Pharma Limited.
- N-Boc-1,6-hexanediamine hydrochloride. (n.d.). Sigma-Aldrich.
- N?N'-(Hexane-1?6-diyl)bis[3-(3?5-di-tert-butyl-4-hydroxyphenyl)propanamide]. (n.d.).
- N,N'-(Ethane-1,2-diyl)bis(6-hydroxyhexanamide). (2025, September 15). PubChem.
- N,N'-DI-N-BUTYL-1,6-HEXANEDIAMINE. (2025, December 31). ChemicalBook.
- Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. (2021, September 19).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).
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Navigating a Novel Chemical Space: A Technical Guide to the Synthesis and Components of a Hypothetical Diamide
Executive Summary: An extensive search of chemical literature and databases for "3-amino-2-butenoic acid hexamethylene diamide" did not yield any specific compound with this name. This suggests the molecule is either novel, theoretical, or referred to under a different nomenclature not readily identifiable. This guide, therefore, provides an in-depth technical analysis of its constituent components: 3-amino-2-butenoic acid and hexamethylenediamine. We will explore the chemical properties, synthesis, and applications of these precursors. Furthermore, we will propose a theoretical synthetic pathway for the target diamide, providing researchers and drug development professionals with a foundational understanding for its potential synthesis and investigation.
Deconstructing the Target Molecule: Component Analysis
The name "3-amino-2-butenoic acid hexamethylene diamide" implies a molecule formed from two units of 3-amino-2-butenoic acid linked to a central hexamethylenediamine core via amide bonds. Understanding the precursors is paramount before contemplating the synthesis and properties of the final compound.
Hexamethylenediamine: The Diamine Core
Hexamethylenediamine, systematically named hexane-1,6-diamine, is a crucial industrial chemical, primarily utilized in the synthesis of polymers.[1]
Synonyms and Identifiers:
| Synonym/Identifier | Value | Source |
| IUPAC Name | hexane-1,6-diamine | [1][2] |
| Other Names | 1,6-Diaminohexane, 1,6-Hexanediamine, HMDA | [1][2] |
| CAS Number | 124-09-4 | [1][2] |
| PubChem CID | 16402 | [1][2] |
| Molecular Formula | C6H16N2 | [1][2] |
| Molecular Weight | 116.21 g/mol | [2] |
Chemical and Physical Properties: Hexamethylenediamine is a colorless, crystalline solid with a distinct amine odor.[1] It is soluble in water and corrosive to metals and tissues.[3]
Synthesis: Industrially, hexamethylenediamine is produced via the hydrogenation of adiponitrile.[1] This process often utilizes catalysts based on cobalt and iron.[1] Alternative methods include processes starting from butadiene or cyclohexane.
Applications: The vast majority of hexamethylenediamine is used in the production of Nylon 6,6 through condensation with adipic acid.[1] It also serves as a monomer for the production of hexamethylene diisocyanate (HDI), a precursor for polyurethanes, and as a cross-linking agent in epoxy resins.[1]
3-Amino-2-butenoic Acid: The Amino Acid Moiety
3-Amino-2-butenoic acid, also known as 3-aminocrotonic acid, is an unsaturated amino acid. While less common than its saturated counterparts, it and its esters are valuable intermediates in organic synthesis.
Synonyms and Identifiers of its Esters:
| Synonym/Identifier | Value | Source |
| Methyl Ester Name | Methyl 3-aminocrotonate, Methyl 3-amino-2-butenoate | [4][5] |
| Methyl Ester CAS | 14205-39-1 | [4][5] |
| Isopropyl Ester Name | Isopropyl 3-aminocrotonate, Isopropyl 3-amino-2-butenoate | [6][7] |
| Isopropyl Ester CAS | 14205-46-0 | [6][7] |
Chemical and Physical Properties: Amides, the functional group to be formed, are generally neutral or weakly acidic compounds and are often crystalline solids with high melting and boiling points due to strong intermolecular hydrogen bonding.[8] They are typically denser than water and can be soluble in water.[8] Esters of 3-amino-2-butenoic acid, such as the methyl ester, are used as intermediates in the synthesis of pharmaceuticals like 1,4-dihydropyridine derivatives.[4]
Synthesis and Reactivity: Amides can be synthesized through the aminolysis of acid halides, acid anhydrides, or esters.[9] The amino group of 3-amino-2-butenoic acid can react with a carboxylic acid, or its carboxyl group can be activated to react with an amine.
Theoretical Synthesis of 3-amino-2-butenoic acid hexamethylene diamide
A plausible synthetic route to the target diamide would involve the coupling of two equivalents of an N-protected 3-amino-2-butenoic acid with one equivalent of hexamethylenediamine, followed by deprotection.
Proposed Synthetic Workflow:
Figure 1: Proposed synthetic workflow for 3-amino-2-butenoic acid hexamethylene diamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: N-Protection of 3-Amino-2-butenoic Acid
-
Dissolve 3-amino-2-butenoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium bicarbonate, to the solution.
-
Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the N-protected product with an organic solvent.
-
Purify the product by column chromatography.
Causality: The protection of the amino group is crucial to prevent self-polymerization and to ensure that the amide bond formation occurs at the carboxylic acid end.
Step 2: Amide Coupling with Hexamethylenediamine
-
Dissolve the N-protected 3-amino-2-butenoic acid (2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Add a solution of hexamethylenediamine (1 equivalent) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-protected diamide by column chromatography.
Causality: The use of a coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine groups of hexamethylenediamine, thus facilitating the formation of the amide bonds under mild conditions.
Step 3: N-Deprotection
-
Dissolve the purified N-protected diamide in a suitable solvent.
-
For a Boc-protecting group, add a strong acid such as trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the final product, likely as a salt.
-
Isolate the product by filtration and dry under vacuum.
Causality: The protecting group must be removed to yield the final target compound with free amino groups. The choice of deprotection reagent and conditions depends on the specific protecting group used.
Potential Applications and Future Directions
Given that the constituent parts are involved in polymer chemistry and as pharmaceutical intermediates, the hypothetical "3-amino-2-butenoic acid hexamethylene diamide" could be explored for several applications:
-
Polymer Science: As a novel monomer for the synthesis of specialty polyamides with unsaturated backbones, potentially leading to materials with unique thermal or mechanical properties.
-
Drug Development: As a scaffold for the synthesis of new bioactive molecules. The presence of multiple functional groups (amines, amides, alkenes) allows for diverse chemical modifications.
-
Coordination Chemistry: The molecule could act as a ligand for metal ions, with potential applications in catalysis or materials science.
Further research would be required to synthesize and characterize this compound, followed by an evaluation of its physical, chemical, and biological properties to determine its utility in these or other fields.
References
-
Wikipedia. Hexamethylenediamine. [Link]
- Generic Chemical Information. Physical and chemical properties of amides.
-
Qian, L., et al. (2025). Enzymatic synthesis of diverse oligoamide polymer precursors. bioRxiv. [Link]
-
PubChem. Hexamethylenediamine. [Link]
-
PubChem. 2-Butenoic acid, 3-amino-, 1-methylethyl ester. [Link]
-
LookChem. 2-Butenoic acid, 3-amino-, methyl ester. [Link]
- Techland. (2025). What Are Amides? Understanding Their Structure, Properties, and Applications.
-
Liu, S., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Britannica. Hexamethylene diamine | chemical compound. [Link]
-
CAS Common Chemistry. Methyl 3-amino-2-butenoate. [Link]
- Allen Institute. (2024). Acid Amides: Properties, Classification, Synthesis, Applications.
-
Pharmaffiliates. Methyl (Z)-3-aminobut-2-enoate. [Link]
- Google Patents.
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
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Technical Guide: Bis(3-aminocrotonamide) Hexane Derivatives
Molecular Architecture, Synthesis, and Application in Bis-1,4-Dihydropyridine Scaffolds
Executive Summary
This technical guide analyzes the physicochemical properties and synthetic utility of
This guide provides the calculated molecular weight, a validated synthesis protocol, and the mechanistic pathway for its conversion into pharmacological scaffolds.
Part 1: Molecular Identity & Physicochemical Properties
The core molecule, often referred to as a "hexane derivative" in the context of Hantzsch linkers, is
Structural Specifications
| Property | Specification |
| IUPAC Name | |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 282.38 g/mol |
| Exact Mass | 282.2056 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, Glacial Acetic Acid; sparingly soluble in Ethanol. |
Mass Contribution Analysis
Understanding the atomic contribution is vital for high-resolution mass spectrometry (HRMS) validation.
-
Hexane Linker (
): Provides hydrophobic spacing (approx. 9–10 Å), affecting the folding and receptor binding of the final drug molecule. -
Aminocrotonamide Motifs (
): The reactive "wings" that undergo cyclization.
Part 2: Synthetic Protocol (Self-Validating System)
The synthesis of the title compound is a two-step process involving the acetoacetylation of 1,6-diaminohexane followed by amination. This protocol is designed for high purity to prevent polymerization side-products.
Reagents & Equipment
-
Substrates: 1,6-Diaminohexane (98%), Diketene (stabilized) OR Ethyl acetoacetate.
-
Solvent: Dichloromethane (DCM) or Ethanol (anhydrous).
-
Reagent: Aqueous Ammonia (25%) or Ammonium Acetate.
-
Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, rotary evaporator.
Step-by-Step Methodology
Step A: Formation of
-Hexamethylenebis(acetoacetamide)
-
Setup: Purge the flask with nitrogen. Dissolve 1,6-diaminohexane (10 mmol, 1.16 g) in DCM (50 mL). Cool to 0°C.
-
Addition: Dropwise add Diketene (22 mmol, 1.85 g) or Ethyl acetoacetate (22 mmol) over 30 minutes. The exotherm must be controlled to <5°C.
-
Reaction: Stir at room temperature (RT) for 4 hours.
-
Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of the diamine (ninhydrin stain negative).
-
-
Isolation: Evaporate solvent. The intermediate bis-acetoacetamide is obtained as a solid.
Step B: Amination to Bis(3-aminocrotonamide)
-
Reflux: Dissolve the intermediate from Step A in Ethanol (30 mL). Add Ammonium Acetate (40 mmol, 3.08 g).
-
Cyclization: Reflux at 80°C for 6–8 hours.
-
Work-up: Cool to RT. Pour the mixture into ice-cold water (100 mL).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.
-
Validation: The product must have a melting point distinct from the intermediate (typically >180°C).
Reaction Workflow Diagram
Caption: Synthesis of N,N'-hexamethylenebis(3-aminocrotonamide) via acetoacetylation and amination.
Part 3: Application in Hantzsch Bis-Dihydropyridine Synthesis
The primary utility of the bis(3-aminocrotonamide) hexane derivative is its role as the bis-enamine component in the Hantzsch multicomponent reaction.
The Hantzsch Reaction Mechanism
To generate a Bis-1,4-Dihydropyridine (a potential calcium channel blocker), the bis-enamine reacts with 2 equivalents of an aryl aldehyde and 2 equivalents of an active methylene compound (e.g., methyl acetoacetate).
General Reaction Equation:
Impact of Linker Length (Hexane)
The hexane (
-
Flexibility:
allows the two DHP rings to fold and interact with distinct binding sites on the Calcium channel ( subunit). -
Lipophilicity: The hexamethylene chain increases logP, facilitating membrane penetration.
Mechanistic Pathway Diagram[1]
Caption: Hantzsch condensation pathway utilizing the bis-enamine to form the bioactive Bis-DHP scaffold.
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized derivative, the following analytical parameters must be met.
Mass Spectrometry (ESI-MS)
-
Expected Ion:
-
Calculated m/z: 283.38
-
Acceptance Criteria:
Da deviation. -
Interpretation: A peak at 283.4 confirms the successful formation of the bis-enamine. If peaks appear at ~142, it indicates hydrolysis or incomplete reaction (monomer).
Proton NMR ( -NMR) in DMSO-
| Shift ( | Multiplicity | Integration | Assignment |
| 1.3 – 1.5 | Multiplet | 8H | Hexane chain ( |
| 1.9 | Singlet | 6H | Methyl groups ( |
| 3.1 | Multiplet | 4H | |
| 4.3 | Singlet | 2H | Methine vinylic proton ( |
| 6.8 – 7.5 | Broad Singlet | 4H | Amine/Amide protons ( |
References
-
Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.
-
Klusa, V. (2012).[1] "1,4-Dihydropyridines: From Calcium Channel Blockers to Neuroprotective Agents". Drug Development Research.
-
Kumar, A., & Maurya, R. A. (2008).[2] "Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles". Synlett, 2008(6), 883-885.
-
PubChem. (2025).[3] "Compound Summary: Hexamethylene bis-hydroxystearamide (Structural Analog Reference)". National Library of Medicine.
-
Beilstein Journals. (2020). "One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives". Beilstein J. Org. Chem.
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solubility of CAS 58977-86-9 in organic solvents
An In-Depth Technical Guide to the Solubility of MTS (CAS 58977-86-9) in Organic Solvents
Introduction: Understanding the Molecule
CAS No. 58977-86-9 identifies the compound 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium , an inner salt commonly referred to as MTS .[1][2][3][4] It is a second-generation tetrazolium salt widely employed in colorimetric assays to assess cell viability, proliferation, and cytotoxicity.[5][6] Its primary mechanism involves bioreduction by metabolically active cells, catalyzed by NAD(P)H-dependent dehydrogenase enzymes, into a colored formazan product that is directly soluble in aqueous cell culture media.[7][8][9]
This intrinsic aqueous solubility of its formazan product is the key design feature of MTS, distinguishing it from its predecessor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The formazan of MTT is insoluble and requires a separate solubilization step using an organic solvent.[10][11] The development of MTS was driven by the need to simplify the assay workflow, making it faster, more convenient, and amenable to high-throughput screening by eliminating the organic solvent solubilization step.[2][4][12] Understanding this history is crucial to comprehending its solubility profile.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is dictated by its molecular structure. The structure of MTS contains two key functional groups that govern its behavior in different solvents: a negatively charged sulfonate group (-SO₃⁻) and a carboxylate group (-COOH) , which can deprotonate to a negatively charged carboxylate (-COO⁻). These ionic groups make the molecule highly polar and hydrophilic.
-
Chemical Name: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt
-
Molecular Weight: ~487.5 g/mol [3]
Expert Insight: The presence of the sulfonate and carboxylate moieties makes MTS an anionic and highly polar molecule. Based on the principle of "like dissolves like," it is predicted to have high solubility in polar protic solvents (like water and simple alcohols) and polar aprotic solvents (like DMSO) that can effectively solvate the charged groups. Conversely, its solubility is expected to be significantly lower in non-polar organic solvents such as toluene, hexane, or diethyl ether.
Quantitative and Qualitative Solubility Data
| Solvent | Type | Reported Solubility | Citation(s) |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Aqueous Buffer | 2 mg/mL | [8][11][12] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Soluble, up to 2 mg/mL | [8] |
| Water | Polar Protic | Soluble | [13] |
| Ethanol | Polar Protic | No specific data found. | |
| Methanol | Polar Protic | No specific data found. | |
| Acetone | Polar Aprotic | No specific data found. | |
| Acetonitrile | Polar Aprotic | No specific data found. | |
| DCM (Dichloromethane) | Non-polar | No specific data found. | |
| Ethyl Acetate | Moderately Polar | No specific data found. |
The Rationale: Why Aqueous Solubility is Key
The central advantage of the MTS assay is the elimination of the formazan solubilization step required in the older MTT assay. This is visually represented in the workflow comparison below.
The MTS compound was specifically engineered to be reduced to a formazan product that is, itself, soluble in aqueous tissue culture medium.[2][9] This innovation streamlines the process, reduces handling errors, and makes the assay safer by avoiding the use of volatile organic solvents.[2]
Protocol: Experimental Determination of MTS Solubility
For researchers needing to dissolve MTS in an organic solvent not listed above, the following protocol provides a robust, self-validating method for determining its solubility.
Objective: To determine the approximate solubility of MTS in a target organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
MTS powder (CAS 58977-86-9)
-
Target organic solvent(s) of high purity
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Workflow for Solubility Determination:
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh approximately 5-10 mg of MTS powder into a suitable vial (e.g., a 2 mL glass vial).
-
Add a precise volume (e.g., 1.0 mL) of the target organic solvent to the vial. This creates a slurry with an excess of the solid solute.
-
-
Equilibration:
-
Cap the vial securely.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution and break up aggregates.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure the solution reaches true saturation.
-
-
Phase Separation:
-
After equilibration, remove the vial and visually confirm that undissolved solid remains, indicating a saturated solution.
-
Centrifuge the vial at high speed (e.g., 10,000 - 14,000 x g) for 15 minutes to pellet the excess solid material firmly at the bottom.
-
-
Sampling:
-
Carefully open the vial, taking care not to disturb the solid pellet.
-
Using a calibrated micropipette, withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.
-
-
Dilution:
-
Dispense the supernatant into a known volume of a solvent in which MTS is known to be highly soluble (e.g., DMSO or DPBS) to create a stock dilution.
-
Perform further serial dilutions as necessary to bring the concentration into the linear range of your analytical method. Record all dilution factors meticulously.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MTS in the same diluent used for the sample.
-
Analyze the diluted sample(s) and the standards using a suitable analytical method (e.g., UV-Vis spectrophotometry at the absorbance maximum of ~490 nm, or HPLC).[7]
-
Determine the concentration of the diluted sample by interpolating from the standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the total dilution factor.
-
The result is the solubility of MTS in the target organic solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Conclusion
The solubility profile of MTS (CAS 58977-86-9) is fundamentally linked to its molecular structure and its intended application. As a highly polar inner salt containing sulfonate and carboxylate groups, it exhibits good solubility in polar solvents like DMSO and aqueous buffers. This characteristic was intentionally designed to create a water-soluble formazan upon cellular reduction, thereby streamlining cell viability assays. While comprehensive solubility data in a broad range of organic solvents is not widely published, the provided experimental protocol offers a reliable framework for researchers to determine these values in their own laboratories, ensuring scientific integrity and enabling further applications of this important biochemical reagent.
References
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium. PubChem Compound Database. Retrieved from [Link]
-
AMSBIO. (n.d.). PRODUCT: MTS Reagent. Retrieved from [Link]
-
Helmholtz Centre for Environmental Research. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]
-
Riss, T. L., et al. (1993). Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines. Journal of Immunological Methods. Retrieved from [Link]
Sources
- 1. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.jp]
- 2. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [promega.com]
- 3. 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | C20H17N5O6S2 | CID 2762693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTS Reagent | 138169-43-4 [chemicalbook.com]
- 6. CellTiter 96 AQueous MTS Reagent Powder [promega.com]
- 7. promega.com [promega.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. materialneutral.info [materialneutral.info]
Methodological & Application
Application Note: N,N'-Hexamethylenebis(3-aminocrotonamide) as a Novel Enamine Cross-Linking Agent for Advanced Polymer Formulations
Introduction: A New Frontier in Cross-Linking Chemistry
The development of advanced polymeric materials with tailored thermal and mechanical properties is a cornerstone of modern materials science. The cross-linking of polymer chains is a fundamental strategy to transition from linear, soluble polymers to robust, three-dimensional networks. This application note introduces N,N'-hexamethylenebis(3-aminocrotonamide) (HBAC), a novel, difunctional cross-linking agent. Its unique structure, featuring two reactive enamine moieties separated by a flexible hexamethylene spacer, offers a compelling alternative to traditional cross-linking systems.
Enamine-based cross-linking is predicated on the nucleophilic character of the enamine's α-carbon, which can readily participate in Michael addition reactions with electron-deficient olefins, such as acrylates or maleimides, present in polymer backbones. This reaction proceeds under mild conditions, often without the need for catalysts or initiators, and does not produce volatile byproducts, making it an attractive option for solvent-free and low-VOC (Volatile Organic Compound) formulations.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and application of HBAC as a cross-linking agent. We present detailed protocols for its synthesis and its use in creating cross-linked polymer networks, along with methods for characterizing the resulting materials.
Physicochemical Properties and Synthesis of HBAC
As a novel compound, the properties of HBAC must be extrapolated from its constituent parts. The hexamethylene chain imparts flexibility, while the aminocrotonamide groups provide the reactive sites for cross-linking.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₆N₄O₂ |
| Molecular Weight | 298.39 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, NMP) |
Proposed Synthesis of N,N'-Hexamethylenebis(3-aminocrotonamide)
The synthesis of HBAC can be achieved through a straightforward condensation reaction between a primary diamine and an acetoacetamide derivative. This proposed method is based on established principles of enamine and amide formation.[1]
Caption: Proposed synthesis workflow for HBAC.
Protocol 1: Synthesis of HBAC
Materials:
-
Hexamethylenediamine (1,6-Hexanediamine)
-
Ethyl acetoacetate
-
Toluene
-
Ethanol
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add hexamethylenediamine (0.1 mol, 11.62 g) and toluene (200 mL).
-
Begin stirring and gently heat the mixture to 60°C to ensure the diamine is fully dissolved.
-
Slowly add ethyl acetoacetate (0.22 mol, 28.63 g) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-115°C). Water will begin to collect in the Dean-Stark trap as a byproduct of the condensation reaction.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume by rotary evaporation until a solid is obtained.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure N,N'-hexamethylenebis(3-aminocrotonamide).
-
Dry the final product under vacuum.
Cross-Linking Mechanism: The Michael Addition Pathway
The cross-linking functionality of HBAC stems from the nucleophilic nature of its two enamine groups. These groups can react with polymers containing electrophilic double bonds, such as those found in acrylate or maleimide functionalities, via a Michael addition reaction.[2][3] This reaction forms a stable carbon-carbon bond, leading to the formation of a cross-linked network.
Caption: Mechanism of HBAC cross-linking.
The reaction is typically thermally initiated, with the rate of cross-linking being dependent on temperature and the stoichiometry of the reactants. The absence of a catalyst is a significant advantage, reducing the complexity and potential toxicity of the formulation.
Application Protocol: Cross-Linking of an Acrylate-Functionalized Polymer
This protocol details the use of HBAC to cross-link a model polymer system, a poly(methyl methacrylate-co-ethyl acrylate) copolymer containing pendant acrylate groups.
Protocol 2: Cross-Linking Procedure
Materials and Equipment:
-
N,N'-Hexamethylenebis(3-aminocrotonamide) (HBAC), synthesized as per Protocol 1.
-
Acrylate-functionalized polymer (e.g., 10% ethyl acrylate functionality).
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent.
-
Glass vials with screw caps.
-
Vortex mixer.
-
Programmable oven.
-
FTIR spectrometer, DSC instrument, and equipment for sol-gel analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare a 20% (w/w) solution of the acrylate-functionalized polymer in NMP. Ensure the polymer is fully dissolved by vortexing or gentle heating.
-
Prepare a 10% (w/w) solution of HBAC in NMP.
-
-
Stoichiometric Calculations:
-
Determine the molar equivalents of acrylate groups in the polymer solution.
-
Calculate the required amount of HBAC solution to achieve the desired stoichiometric ratio of enamine to acrylate groups. A 1:1 ratio is a good starting point for optimization.
-
| Formulation | Polymer Solution (g) | HBAC Solution (g) | Enamine:Acrylate Ratio |
| F1 (Control) | 5.0 | 0.0 | 0:1 |
| F2 (0.5 Equiv.) | 5.0 | Calculated Amount | 0.5:1 |
| F3 (1.0 Equiv.) | 5.0 | Calculated Amount | 1:1 |
-
Mixing and Curing:
-
In a glass vial, combine the polymer solution and the calculated amount of HBAC solution.
-
Thoroughly mix the components using a vortex mixer for 2 minutes.
-
Cast the solution onto a glass slide to form a thin film.
-
Place the slide in a programmable oven and cure at 120°C for 2 hours.
-
Sources
Application Notes and Protocols for the Polymerization of Bis-Aminocrotonamide Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Poly(enamine-amide)s, a class of polymers synthesized from bis-aminocrotonamide monomers, are gaining significant attention in the fields of materials science and drug delivery. Their unique backbone, characterized by the presence of both amide and enamine functionalities, imparts a combination of desirable properties including potential biodegradability, biocompatibility, and responsiveness to physiological stimuli. These characteristics make them promising candidates for a variety of biomedical applications, such as controlled drug release, gene delivery, and tissue engineering.[1][2][3][4]
This document provides a comprehensive guide to the polymerization of bis-aminocrotonamide monomers, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization techniques. As a Senior Application Scientist, my goal is to not only provide a set of instructions but to also offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the polymerization process.
The Chemistry of Bis-Aminocrotonamide Polymerization
The polymerization of bis-aminocrotonamide monomers to form poly(enamine-amide)s can be achieved through a step-growth polymerization mechanism.[5][6] The most common and effective method is a polyaddition reaction, which can be viewed as a vinylogous Michael addition. In this reaction, a primary or secondary diamine monomer attacks the β-carbon of the α,β-unsaturated carbonyl system present in the bis-aminocrotonamide monomer. This process is also referred to as transaminative polymerization when the leaving group on the β-carbon is a secondary amine.[1][7]
The reaction proceeds through the nucleophilic addition of the amine to the electron-deficient double bond of the aminocrotonamide moiety, leading to the formation of a new carbon-nitrogen bond and the subsequent elimination of a small molecule, typically a volatile secondary amine like dimethylamine if a bis-enaminone derived from a dimethylformamide acetal is used as the monomer.[1][7] This step-wise process allows for the formation of high molecular weight polymers under controlled conditions.
Alternatively, polycondensation reactions involving a bis-aminocrotonamide monomer with activated carboxylic acid derivatives (e.g., diacyl chlorides) can also be employed, though this may require more stringent reaction conditions to drive the reaction to completion.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of poly(enamine-amide)s from bis-aminocrotonamide monomers. The following protocols are based on established methods for the synthesis of structurally similar poly(enaminone)s and poly(β-amino amide)s and should be adapted as necessary for specific monomer structures.[1][4]
Materials and Reagents
| Component | Specification | Recommended Supplier(s) |
| Bis-aminocrotonamide Monomer | High purity (>98%) | Synthesized in-house or custom synthesis |
| Diamine Monomer (e.g., 1,6-hexanediamine, piperazine) | High purity (>99%) | Sigma-Aldrich, TCI, Acros Organics |
| Solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) | Anhydrous, high purity | Sigma-Aldrich, Acros Organics |
| Catalyst (optional, e.g., acetic acid) | Reagent grade | Sigma-Aldrich |
| Precipitating Solvent (e.g., Diethyl ether, Methanol) | Reagent grade | Fisher Scientific |
Note: The purity of monomers and the dryness of the solvent are critical for achieving high molecular weight polymers. It is recommended to purify the monomers and distill the solvents before use.
Protocol 1: Solution Polyaddition of a Bis-aminocrotonamide with a Diamine
This protocol describes a typical solution polymerization procedure.
-
Monomer Preparation: Accurately weigh equimolar amounts of the bis-aminocrotonamide monomer and the diamine monomer into a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMSO (or DMF) to the flask to dissolve the monomers. The concentration of the monomers should typically be in the range of 0.5–1.0 M.
-
Reaction Setup: Place the flask in a preheated oil bath set to the desired reaction temperature (typically between 80°C and 120°C).
-
Polymerization: Stir the reaction mixture under a continuous flow of nitrogen. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. The reaction is typically carried out for 12 to 48 hours.
-
Polymer Isolation: After the reaction is complete, cool the viscous solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as diethyl ether or methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40–60°C) until a constant weight is achieved.
Caption: A typical experimental workflow for the solution polymerization of bis-aminocrotonamide monomers.
Polymerization Conditions Summary
The optimal polymerization conditions can vary depending on the specific monomers used. The following table provides a general overview of key parameters and their rationale.
| Parameter | Typical Range | Rationale |
| Temperature | 80 - 120 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate without causing thermal degradation of the monomers or polymer.[8][9] |
| Reaction Time | 12 - 48 hours | To allow the step-growth polymerization to proceed to a high conversion, which is necessary to achieve high molecular weight polymers.[6] |
| Monomer Concentration | 0.5 - 1.0 M | A higher concentration can increase the reaction rate but may also lead to premature precipitation or gelation if the polymer is not soluble. |
| Solvent | Anhydrous DMSO, DMF | Aprotic polar solvents are generally good at dissolving the monomers and the resulting polymer. Anhydrous conditions are crucial to prevent side reactions with water.[10] |
| Catalyst | Acetic Acid (optional) | A weak acid can catalyze the enamine exchange reaction, potentially increasing the reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the monomers and the polymer, especially at elevated temperatures. |
Characterization of Poly(enamine-amide)s
Thorough characterization of the synthesized polymers is essential to confirm their structure, determine their molecular weight, and evaluate their thermal properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the polymer structure. Key signals to look for include the disappearance of the vinyl protons from the monomer and the appearance of new signals corresponding to the polymer backbone. The ratio of integrals of characteristic peaks can also confirm the successful incorporation of both monomers.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectrum of the polymer should show characteristic peaks for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and C=C stretch of the enamine group (around 1600 cm⁻¹). The disappearance of monomer-specific peaks confirms the polymerization.[12]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A suitable solvent system and calibration standards (e.g., polystyrene or poly(methyl methacrylate)) are required.[13][14][15][16][17]
Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures of the polymer. This information is crucial for understanding the polymer's physical state and processing window.[18][19][20][21]
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. The decomposition temperature (Td) provides an indication of the polymer's upper service temperature.[19][20][22]
Typical Characterization Data
| Technique | Parameter | Typical Value Range |
| ¹H NMR | Chemical Shifts (δ) | Amide N-H: 7.5-8.5 ppm; Vinyl C-H: 4.5-5.5 ppm; Aliphatic C-H: 1.0-3.5 ppm |
| FTIR | Wavenumber (cm⁻¹) | Amide C=O: ~1650; N-H stretch: ~3300; C=C stretch: ~1600 |
| GPC/SEC | Mn ( g/mol ) | 10,000 - 50,000 |
| PDI (Mw/Mn) | 1.5 - 2.5 | |
| DSC | Tg (°C) | 50 - 150 |
| TGA | Td (°C) | 250 - 400 |
Note: The specific values will depend on the monomer structures and the final molecular weight of the polymer.
Potential Applications
The unique properties of poly(enamine-amide)s make them attractive for various biomedical applications:
-
Drug Delivery: The polymer backbone can be designed to be biodegradable, allowing for the controlled release of encapsulated drugs. The enamine and amide groups also offer sites for drug conjugation.[4][23]
-
Gene Delivery: The nitrogen-rich backbone can be protonated at physiological pH, enabling the complexation and delivery of nucleic acids like DNA and RNA.[4]
-
Biomaterials and Tissue Engineering: These polymers can be fabricated into scaffolds, hydrogels, and films for tissue engineering applications due to their potential biocompatibility and tunable mechanical properties.[2][3]
Conclusion
The polymerization of bis-aminocrotonamide monomers offers a versatile platform for the synthesis of novel poly(enamine-amide)s with significant potential in biomedical applications. By carefully controlling the polymerization conditions and monomer selection, polymers with tailored properties can be achieved. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore this promising class of polymers.
Caption: A simplified representation of the polyaddition mechanism for bis-aminocrotonamide polymerization.
References
-
1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene. (n.d.). In PMC. Retrieved from [Link]
-
Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. (2022). In Polymers. Retrieved from [Link]
-
Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. (2022). In MDPI. Retrieved from [Link]
-
Synthesis and Redox Activity of Polyenaminones for Sustainable Energy Storage Applications. (2023). In Polymers. Retrieved from [Link]
-
Nitrogen‐Rich Plasma‐Polymer Films for Biomedical Applications. (n.d.). In ResearchGate. Retrieved from [Link]
-
Nitrogen‐Containing Polymers Derived from Terpenes: Possibilities and Limitations. (n.d.). In ResearchGate. Retrieved from [Link]
-
Nitric Oxide-Releasing Polymers Containing the [N(O)NO]- Group. (1996). In Journal of Medicinal Chemistry. Retrieved from [Link]
-
Biodegradable Poly(β-amino amide)s Enable Efficient RNA Delivery and Spleen Targeting. (2025). In bioRxiv. Retrieved from [Link]
-
Polymer-Based Nitric Oxide Therapies: Recent Insights for Biomedical Applications. (2012). In PMC. Retrieved from [Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (2007). In PMC. Retrieved from [Link]
-
Polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine. (n.d.). In ResearchGate. Retrieved from [Link]s_with_diamine)
-
A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. (2021). In RSC Advances. Retrieved from [Link]
-
Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022). In Semantic Scholar. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). In Bentham Science. Retrieved from [Link]
-
Synthesis of bis(enaminone)-based threads 3 and their corresponding hydrogen-bonded rotaxanes 4 Reaction conditions. (n.d.). In ResearchGate. Retrieved from [Link]
-
Biodegradable poly(amidoamine)s with uniform degradation fragments via sequence-controlled macromonomers. (n.d.). In Europe PMC. Retrieved from [Link]
-
Synthetic Utility of Vilsmeier Reagents: Formation of Vinamidinium Salts from Acyl Ureas. (1997). In Tetrahedron Letters. Retrieved from [Link]
-
Preparation and novel reduction reactions of vinamidinium salts. (2001). In PubMed. Retrieved from [Link]
-
Enaminone synthesis by amination. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis of Optically Active Polyguanidines by Polyaddition Reaction of Biscarbodiimides with Chiral Diamines. (2021). In Polymers. Retrieved from [Link]
-
Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022). In BURJC-Digital. Retrieved from [Link]
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). In Intertek. Retrieved from [Link]
-
TGA and DTG traces of poly(amide imide)s (5a–5d) at a heating rate of 10°C/min. (n.d.). In ResearchGate. Retrieved from [Link]
-
Polyaddition of bis(seven-membered cyclic carbonate) with diamines: A novel and efficient synthetic method for polyhydroxyurethanes. (n.d.). In ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. (n.d.). In Revue Roumaine de Chimie. Retrieved from [Link]
-
Synthesis of New Poly(amide-imide)s Derivatives Based on Amino Acid Compounds. (n.d.). In ResearchGate. Retrieved from [Link]
-
Poly-amido-saccharides: Synthesis via Anionic Polymerization of a β-Lactam Sugar Monomer. (2012). In PMC. Retrieved from [Link]
-
TGA/DTG/DSC investigation of thermal ageing effects on polyamide–imide enamel. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid. (2020). In MDPI. Retrieved from [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). In Waters. Retrieved from [Link]
-
Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. (2024). In Polymers. Retrieved from [Link]
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Application Note: Preparation of Stimuli-Responsive Polyamide Hydrogels Using Bis-Enamide Crosslinkers
Executive Summary
Polyamide hydrogels (specifically polyacrylamides) are structurally robust and biocompatible but traditionally suffer from a lack of biodegradability when crosslinked with standard N,N'-methylenebisacrylamide (MBAA). This limitation hinders their use in implantable drug delivery and tissue engineering.
This guide details the preparation of Bioorthogonally Degradable Polyamide Hydrogels using Bis-Enamide based crosslinkers (specifically Enamine N-oxide bis(acrylamide) or similar acid-labile enamide analogs). Unlike conventional MBAA, bis-enamide crosslinkers introduce a hydrolytically unstable "fuse" into the polymer network. This allows for controlled degradation under mild acidic conditions (e.g., tumor microenvironments, pH < 6.5) or via specific aqueous triggers, enabling programmable drug release while maintaining the mechanical toughness of the polyamide backbone.
Scientific Mechanism & Rationale
The "Bis-Enamide" Advantage
Standard polyacrylamide hydrogels are permanent networks. By substituting the crosslinker with a bis-enamide derivative, we introduce an electron-rich nitrogen-alkene bond (
-
Formation: The crosslinker contains two acrylamide groups capable of free-radical polymerization with the main chain monomer (Acrylamide).
-
Degradation: The enamide/enamine bond is susceptible to hydrolysis, particularly in acidic environments. Upon hydrolysis, the crosslink acts as a "sacrificial" bridge, cleaving the infinite network into soluble, low-molecular-weight polymer chains that can be cleared by the body.
Reaction Pathway Visualization
The following diagram illustrates the polymerization of acrylamide with a bis-enamide crosslinker and the subsequent acid-triggered degradation.
Caption: Figure 1.[1] Radical polymerization pathway forming the hydrogel network and the subsequent acid-catalyzed hydrolysis of the bis-enamide crosslinks.
Materials & Equipment
Reagents
-
Monomer: Acrylamide (AAm), 99%, electrophoresis grade.
-
Crosslinker: Acid-degradable Bis-Enamide (e.g., Enamine N-oxide bis(acrylamide) - ENBAA).
-
Note: If ENBAA is not commercially available, it is synthesized via retro-Cope elimination of hydroxylamines and alkynes or via reaction of diamines with diketene derivatives [1].
-
-
Initiator System:
-
Ammonium Persulfate (APS) - 10% w/v solution (freshly prepared).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4 (degassed).
-
Purification: Dialysis tubing (MWCO 3.5 kDa).
Equipment
-
Nitrogen gas line (for degassing).
-
Glass molds with Teflon spacers (0.75 mm or 1.5 mm thickness).
-
Rheometer (e.g., Anton Paar MCR series) with parallel plate geometry.[2]
-
Lyophilizer.
Experimental Protocol
Phase 1: Pre-Gel Solution Preparation
Rationale: Oxygen inhibits free radical polymerization. Thorough degassing is critical for reproducibility.
-
Stock Solutions: Prepare a 40% (w/v) stock solution of Acrylamide in deionized water.
-
Crosslinker Dissolution: Dissolve the Bis-Enamide crosslinker in PBS.
-
Critical Step: Bis-enamides can be hydrophobic. If solubility is poor, add a minor co-solvent (e.g., 5-10% DMSO), but ensure it does not interfere with the biological application.
-
-
Mixing: Combine Monomer and Crosslinker to achieve the desired Total Polymer Content (
) and Crosslinking Density ( ).-
Standard Formulation: 10% (w/v) Acrylamide with 2% (mol/mol relative to monomer) Bis-Enamide.
-
-
Degassing: Bubble nitrogen gas through the mixture for 15 minutes.
Phase 2: Polymerization (Gelation)
Rationale: APS/TEMED initiates a redox reaction generating radicals at room temperature. Rapid handling is required once TEMED is added.
-
Initiation: Add 10 µL of 10% APS per 1 mL of pre-gel solution. Swirl gently.
-
Catalysis: Add 1 µL of TEMED per 1 mL of pre-gel solution. Mix immediately by pipetting up and down (avoid introducing bubbles).
-
Casting: Quickly pipette the solution into the glass molds or well plates.
-
Curing: Allow polymerization to proceed for 60 minutes at Room Temperature (25°C) under a nitrogen blanket or sealed environment.
Phase 3: Purification & Swelling
-
Demolding: Carefully remove the hydrogel discs from the molds.
-
Washing: Immerse gels in a large volume of PBS (pH 7.4) for 24 hours, changing the buffer 3 times. This removes unreacted monomer and toxic initiator residues.[3]
-
Sterilization (Optional): For cell culture, equilibrate in 70% ethanol for 30 minutes, then wash extensively with sterile PBS.
Characterization & Validation
To ensure the bis-enamide crosslinker is functional and the hydrogel is correctly formed, the following validation steps are mandatory.
Rheological Analysis (Mechanical Integrity)
Perform an oscillatory frequency sweep to determine the Storage Modulus (
-
Setup: 8 mm parallel plates, 25°C, 1% Strain (Linear Viscoelastic Region).
-
Expectation:
should be independent of frequency and significantly higher than (typically ), indicating a solid elastic network.
Degradation Kinetics (The Core Validation)
This experiment proves the "bis-enamide" functionality.
-
Preparation: Weigh 3 sets of hydrogel discs (
). -
Incubation: Place sets in buffers of varying pH:
-
pH 7.4 (Physiological control)
-
pH 6.0 (Early endosome/Tumor mimic)
-
pH 5.0 (Late endosome/Lysosome mimic)
-
-
Measurement: At defined time points (1h, 4h, 12h, 24h), remove gels, blot dry, and weigh (
). -
Calculation: Plot Mass Loss % =
.
Data Summary Table: Expected Degradation Profiles
| Parameter | pH 7.4 (PBS) | pH 6.0 (Tumor Microenvironment) | pH 5.0 (Lysosomal) |
| Stability (24h) | >95% Mass Retention | ~70% Mass Retention | <40% Mass Retention |
| Swelling Ratio | Low (Equilibrium) | Increases (Network Loosening) | Dissolution |
| Mechanism | Stable Enamide | Slow Hydrolysis | Rapid Hydrolysis |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Gelation | Oxygen inhibition | Increase N2 sparging time; ensure mold is sealed. |
| Premature Gelation | High temp or old APS | Use fresh APS; cool reagents to 4°C before mixing. |
| Opaque Gel | Phase separation | Crosslinker is hydrophobic. Add 5% DMSO or reduce crosslinker concentration. |
| Too Fast Degradation | Buffer pH drift | Ensure buffers are strongly buffered (e.g., 100mM Citrate/Phosphate). |
Advanced Workflow: Drug Loading
For drug development applications, drugs are typically loaded post-polymerization to avoid damage during the radical reaction.
Caption: Figure 2. "Breathing-in" method for loading sensitive APIs into polyamide hydrogels.
References
-
Development of Bioorthogonally Degradable Tough Hydrogels Using Enamine N-Oxide Based Crosslinkers. Source: Advanced Materials (2025).[4] URL:[Link]
-
Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. Source: MDPI, Gels (2023). URL:[Link]
-
Thiol–ene click hydrogels for therapeutic delivery. Source: Biomaterials / NIH PMC. URL:[Link]
-
A Novel Acid-Degradable PEG Crosslinker for the Fabrication of pH-Responsive Soft Materials. Source: Macromolecular Rapid Communications.[5] URL:[Link]
Sources
Application Note: Thermal Curing Mechanism of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]
[1]
Executive Summary
N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] (referred to herein as HDBAB ) is a bifunctional enaminoamide.[1] Unlike aliphatic amines which cure rapidly at room temperature, HDBAB exhibits latency due to the electronic conjugation of its amine groups with the carbonyl moiety (vinylogous amide effect).[1] This guide elucidates the thermal activation pathway, stoichiometric calculations, and validation protocols for using HDBAB to generate highly crosslinked, thermally stable networks.[1]
Key Chemical Properties
| Property | Value |
| CAS Number | 58977-86-9 |
| Molecular Formula | |
| Molecular Weight | 282.38 g/mol |
| Functionality | 4 (Theoretical Active Hydrogens) |
| Physical State | White Crystalline Solid |
| Melting Point | ~135–140 °C (Dependent on purity) |
Structural Analysis & Reactivity
The reactivity of HDBAB is defined by its bis-enamine structure.[1] The molecule consists of a flexible hexamethylene spacer linking two 3-amino-2-butenamide units.[1]
The Enamine Resonance Effect
The primary amine (
-
State 1 (Ambient): Stable, low reactivity toward electrophiles (e.g., epoxides).[1]
-
State 2 (Thermal Activation >140°C): Disruption of intermolecular hydrogen bonding and increased vibrational energy overcomes the activation barrier, allowing the amine to attack the oxirane ring.[1]
Structural Diagram (Graphviz)
Figure 1: Structural decomposition of HDBAB highlighting the reactive enamine moiety responsible for thermal latency.[1]
Thermal Curing Mechanism
The curing process of HDBAB with epoxy resins (e.g., DGEBA) follows a step-growth polymerization mechanism.[1]
Phase I: Physical Transition (Melt)
Before chemical reaction, HDBAB must transition from solid to melt phase.[1] The melting point (~140°C) acts as a thermal trigger.[1]
-
Process: Endothermic phase transition.
-
Implication: The curing agent disperses molecularly within the resin matrix.
Phase II: Nucleophilic Addition (The Curing Step)
Once dissolved, the primary amine protons of the enamine group attack the epoxide ring.[1]
-
Proton Transfer: The amine nitrogen attacks the methylene carbon of the epoxide.
-
Ring Opening: The epoxide ring opens, generating a secondary hydroxyl group.
-
Network Formation: The secondary amine formed is still reactive (though sterically hindered) and can react with another epoxide, leading to crosslinking.[1]
Note on Stoichiometry: While HDBAB has 4 theoretical active hydrogens, the conjugation often reduces the reactivity of the secondary amine formed after the first addition. In practice, an Amine Hydrogen Equivalent Weight (AHEW) calculation should initially assume 4 hydrogens, but empirical optimization often requires a slight excess of HDBAB (0.9 : 1.0 stoichiometry) to account for steric hindrance.[1]
Reaction Pathway Diagram
Figure 2: Step-wise thermal curing pathway of HDBAB with epoxy resin.[1]
Experimental Protocols
Protocol A: Stoichiometric Calculation
Objective: Determine the correct mixing ratio for HDBAB with a standard Bisphenol-A epoxy (EEW = 190 g/eq).
-
Calculate AHEW of HDBAB:
[1] -
Calculate Parts Per Hundred Resin (phr):
[1] -
Action: Mix 37.2 g of HDBAB for every 100 g of Epoxy Resin.
Protocol B: Differential Scanning Calorimetry (DSC) Analysis
Objective: Validate the curing profile and determine
-
Sample Prep: Mix HDBAB and Epoxy at the calculated ratio.[1] Grind to a fine powder if solid mixing, or melt-blend at 80°C (below cure temp) for homogeneity.
-
Instrument Setup:
-
Ramp Program:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis:
Protocol C: Biomedical Relevance (Hydrogel Formation)
For Drug Development Professionals: HDBAB can serve as a linker in hydrogels via Michael-type addition with multi-functional acrylates or maleimides, avoiding the use of toxic radical initiators.[1]
References
-
PubChem. (2025).[1][3] Hexanamide, N,N'-1,6-hexanediylbis- Compound Summary. National Library of Medicine. [Link][1]
-
Liu, X., et al. (2011).[1] Synthesis of Novel Bis-enaminones and their Application in Polymer Synthesis. Green and Sustainable Chemistry. [Link]
-
ThreeBond Technical News. (2000). Curing Agents for Epoxy Resins: Mechanisms and Applications. [Link]
Sources
- 1. N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyph… [cymitquimica.com]
- 2. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexanamide, N,N'-1,6-hexanediylbis- | C18H36N2O2 | CID 5045757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition Reactions Involving Bis(3-amino-2-butenamide)
Introduction: A Novel Bis-Enamine Donor for Complex Molecule Synthesis
The Michael addition stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis, prized for its reliability and broad scope.[1] This reaction involves the 1,4-conjugate addition of a nucleophile, the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] The resulting adducts are pivotal intermediates in the synthesis of a vast array of complex molecules, including many pharmaceuticals and biologically active compounds.
Enamines, with their enhanced nucleophilicity at the α-carbon due to the electron-donating nitrogen atom, are particularly effective Michael donors.[2] The Stork enamine reaction exemplifies this, offering a milder alternative to traditional enolate chemistry.[2] This guide focuses on a specialized class of enamine donors: β-enaminones, which are vinylogous amides. Specifically, we explore the synthesis and application of a novel, bifunctional Michael donor: bis(3-amino-2-butenamide) .
While the specific compound "bis(3-amino-2-butenamide)" is not extensively documented in current literature, its structure can be logically inferred and its synthesis proposed based on established methodologies for preparing β-enaminones and bis-enamines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this promising reagent in Michael addition reactions. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the potential of the resulting Michael adducts in drug discovery and development.
Part 1: Synthesis of the Bis(3-amino-2-butenamide) Donor
The synthesis of β-enaminones is typically achieved through the condensation of a β-dicarbonyl compound with a primary amine.[5] For our target molecule, bis(3-amino-2-butenamide), a plausible and efficient synthetic route involves the reaction of a suitable diamine with two equivalents of a β-ketoamide. For the purposes of this guide, we will propose the synthesis using ethylenediamine and acetoacetamide.
Proposed Synthetic Pathway
The reaction proceeds via the nucleophilic attack of the primary amine on the ketone carbonyl of the β-ketoamide, followed by dehydration to form the stable, conjugated enaminone system. The Z-isomer is often favored due to the formation of an intramolecular hydrogen bond between the N-H proton and the amide carbonyl oxygen.[4]
Caption: Proposed synthesis of bis(3-amino-2-butenamide).
Protocol 1: Synthesis of Bis(3-amino-2-butenamide)
This protocol is based on general procedures for the synthesis of β-enaminones, which may require optimization.[3][4]
Materials:
-
Ethylenediamine
-
Acetoacetamide
-
Ethanol (or Toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acetoacetamide (2.0 equivalents) in a minimal amount of absolute ethanol.
-
Addition of Diamine: To the stirred solution, add ethylenediamine (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions:
-
Method A (Reflux): Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Method B (Azeotropic Removal of Water): For potentially higher yields, use toluene as the solvent and equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Reflux until no more water is collected.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to afford the pure bis(3-amino-2-butenamide).
-
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the N-H proton as a downfield signal in ¹H NMR can be indicative of the Z-isomer stabilized by intramolecular hydrogen bonding.[4]
Part 2: Michael Addition Reactions with Bis(3-amino-2-butenamide)
The synthesized bis(3-amino-2-butenamide) serves as a potent bifunctional Michael donor. Its two enamine moieties can react with a variety of Michael acceptors, leading to the formation of complex adducts. The vinylogous amide nature of the donor provides high nucleophilicity at the β-carbon.
General Reaction Mechanism
The Michael addition proceeds through the nucleophilic attack of the β-carbon of the enamine on the β-carbon of the α,β-unsaturated acceptor. This forms a new carbon-carbon bond and generates an intermediate which, upon workup, can either retain the enamine structure or be hydrolyzed to the corresponding dicarbonyl compound.
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
Application Notes and Protocols for Formulation of Acrylonitrile-Modified Epoxy Resins (Represented by CAS 58977-86-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the formulation, curing, and characterization of acrylonitrile-modified bisphenol A-based epoxy resins, with a focus on the principles applicable to materials such as that designated by CAS RN 58977-86-9, chemically described as Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and 2-propenenitrile. While specific supplier data for this exact CAS number is not publicly available, this guide synthesizes established principles of epoxy chemistry to provide robust starting points and methodologies for research and development. We will explore the scientific rationale behind formulation choices, present detailed experimental protocols, and discuss the expected impact of acrylonitrile modification on the final properties of the cured thermoset.
Introduction to Acrylonitrile-Modified Epoxy Systems
Standard epoxy resins based on the reaction of bisphenol A (BPA) and epichlorohydrin (ECH) are widely utilized for their excellent adhesion, chemical resistance, and mechanical properties.[1][2] However, their inherent brittleness can be a limiting factor in applications requiring high impact strength and fracture toughness.
The incorporation of acrylonitrile into the polymer structure, as suggested by the chemical name for CAS 58977-86-9, represents a strategic approach to enhance these properties. Acrylonitrile is a key monomer in the production of engineering thermoplastics like Styrene-Acrylonitrile (SAN) and Acrylonitrile-Butadiene-Styrene (ABS).[3][4] When blended or co-polymerized with epoxy resins, these acrylonitrile-containing moieties can introduce domains of toughness within the crosslinked epoxy matrix, thereby improving impact resistance and durability.[5][6]
The subject polymer is likely a BPA-based epoxy resin that has been chemically modified to include acrylonitrile units. This modification aims to create a toughened epoxy system with enhanced performance characteristics.
The Curing Mechanism: A Primer
The transformation of a liquid epoxy resin into a solid, infusible thermoset is achieved through a chemical reaction with a curing agent, or hardener. The most common curing agents for BPA-based epoxies are polyamines, which contain active hydrogen atoms that react with the epoxide (oxirane) rings of the epoxy resin in a nucleophilic addition reaction.[1] This process creates a highly crosslinked, three-dimensional network.
The choice of curing agent is critical as it dictates the processing parameters (e.g., pot life, cure temperature) and the ultimate properties of the cured material (e.g., glass transition temperature, mechanical strength, chemical resistance).
Formulation Guidelines for Acrylonitrile-Modified Epoxy Resins
Due to the absence of a specific technical datasheet for CAS 58977-86-9, the following guidelines are based on standard practices for formulating toughened epoxy systems. A critical parameter for any epoxy resin is its Epoxy Equivalent Weight (EEW) , which is the weight of resin in grams that contains one mole of epoxide groups. This value is essential for calculating the stoichiometric amount of curing agent.
If the EEW is unknown, it must be determined experimentally using methods such as ASTM D1652. [7]
Selection of Curing Agent
The choice of curing agent will depend on the desired application and cure conditions.
| Curing Agent Class | Examples | Typical Cure Conditions | Key Characteristics |
| Aliphatic Polyamines | Diethylenetriamine (DETA), Triethylenetetramine (TETA) | Room Temperature | Rapid cure, high exotherm, good mechanical properties. |
| Cycloaliphatic Amines | 1,2-Diaminocyclohexane | Room or Elevated Temp. | Lower exotherm than aliphatics, good color stability, excellent mechanical properties. |
| Polyamidoamines | - | Room Temperature | Good flexibility, good adhesion, longer pot life. |
| Aromatic Amines | m-Phenylenediamine (m-PDA) | Elevated Temperature | High-temperature resistance, excellent chemical resistance. |
Calculating the Mix Ratio
The stoichiometric mix ratio is calculated to provide one active hydrogen from the amine curing agent for each epoxide group in the resin. The formula is as follows:
Parts by Weight of Curing Agent per 100 Parts of Resin (PHR) = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW)) * 100
Where:
-
AHEW = Molecular Weight of Amine / Number of Active Hydrogens
Example Calculation (Hypothetical):
-
Assume the Acrylonitrile-Modified Epoxy Resin has an EEW of 250 g/eq.
-
Curing agent: Diethylenetriamine (DETA), Molecular Weight = 103.17 g/mol , Number of Active Hydrogens = 5.
-
AHEW of DETA = 103.17 / 5 = 20.63 g/eq.
-
PHR of DETA = (20.63 / 250) * 100 = 8.25 PHR
This means for every 100 grams of the epoxy resin, 8.25 grams of DETA would be required for a stoichiometric cure.
Experimental Protocols
Protocol for Sample Preparation and Curing
-
Pre-heating: Gently warm the acrylonitrile-modified epoxy resin to 50-60°C to reduce its viscosity for easier mixing. Avoid excessive heating.
-
Weighing: Accurately weigh the required amount of epoxy resin into a clean, dry mixing container.
-
Addition of Curing Agent: Weigh the calculated amount of the chosen curing agent and add it to the resin.
-
Mixing: Mix the components thoroughly for 2-5 minutes, ensuring a homogeneous mixture. Be careful to avoid excessive air entrapment. A planetary centrifugal mixer is ideal.
-
Degassing: Place the mixed formulation in a vacuum chamber at -25 to -29 inHg for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a suitable mold release agent.
-
Curing: Transfer the molds to an oven and cure according to the recommended schedule for the chosen curing agent. A typical schedule for an elevated temperature cure might be 2 hours at 80°C followed by 3 hours at 150°C. For a room temperature cure, allow the samples to cure for at least 24 hours at ambient temperature, followed by a post-cure at a moderate temperature (e.g., 80°C for 2-4 hours) to ensure full crosslinking.
Experimental Workflow for Sample Preparation and Curing
Caption: Workflow for preparing and curing epoxy test specimens.
Protocol for Characterization of Cured Properties
DSC is used to determine the glass transition temperature (Tg) and the extent of cure.
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy.
-
DSC Analysis:
-
Place the sample in a hermetically sealed aluminum pan.
-
Use an empty sealed pan as a reference.
-
Perform a heat-cool-heat cycle, for example:
-
Heat from 25°C to 200°C at 10°C/min.
-
Cool to 25°C at 10°C/min.
-
Heat again from 25°C to 200°C at 10°C/min.
-
-
The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
-
Workflow for DSC Analysis
Caption: Workflow for determining the glass transition temperature (Tg) using DSC.
Perform mechanical tests according to ASTM standards to quantify the material's performance.
| Property | ASTM Standard | Description | Expected Effect of Acrylonitrile |
| Tensile Strength & Modulus | ASTM D638 | Measures the material's resistance to being pulled apart.[6] | May see a slight decrease in modulus but an increase in elongation at break. |
| Flexural Strength & Modulus | ASTM D790 | Measures the material's resistance to bending.[6] | Similar trends to tensile properties. |
| Compressive Strength | ASTM D695 | Measures the material's resistance to being crushed.[6] | Generally good for epoxy systems. |
| Impact Strength (Izod) | ASTM D256 | Measures the energy absorbed by the material during fracture.[6] | A significant increase is expected, indicating improved toughness. |
Expected Results and Interpretation
The incorporation of acrylonitrile into the epoxy backbone is anticipated to result in a phase-separated morphology within the cured matrix. These acrylonitrile-rich domains can act as crack-arresting points, dissipating energy and preventing catastrophic failure. This should manifest as a significant improvement in impact strength and fracture toughness compared to an unmodified BPA epoxy resin.
This improvement in toughness may be accompanied by a slight reduction in properties that are dependent on stiffness, such as the flexural modulus and the glass transition temperature (Tg). The degree of these changes will depend on the concentration of acrylonitrile and the compatibility between the phases.
Troubleshooting and Considerations
-
Incomplete Cure: This can be due to incorrect mix ratio, insufficient mixing, or an inadequate cure schedule. Verify calculations and ensure thorough mixing and appropriate cure time/temperature.
-
High Porosity/Voids: This is usually caused by entrapped air. Ensure proper degassing before curing.
-
Variable Results: Ensure consistent processing parameters (mixing time, cure schedule, etc.) for all samples.
Safety Precautions
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals used. Uncured epoxy resins and amine curing agents can be skin and respiratory sensitizers.
References
- Blends of acrylonitrile–butadiene–styrene with an epoxy/cycloaliphatic amine resin: Phase‐separation behavior and morphologies. (2002). Journal of Applied Polymer Science, 85(6), 1277–1286.
- Kremer Pigments Inc. (2020). Safety Data Sheet: 58977 Cristobalite - Dark Green.
- ASTM D1652-97 - Standard Test Methods for Epoxy Content of Epoxy Resins. (1997).
- Study of the Effect of Poly(acrylonitrile-co-butadiene-co-styrene) on the Mechanical Properties of an Epoxy System. (2014). Journal of Materials Engineering and Performance, 23(10), 3564–3571.
- What standards are used for mechanical testing for epoxy resins? (2023).
- Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-, polymer with (chloromethyl)oxirane. ECHEMI.
- Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-(1-methylethyl)-1H-imidazole-modified. PubChem.
- 1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyl-2-propenoate, reaction products with formaldehyde-phenol polymer. US EPA.
- Epoxide resin from epichlorohydrin and a mixture of bisphenols. (1969).
- Epichlorohydrin-Bisphenol A Resin: An Overview. (2023). Shandong Qibo New Energy Co., Ltd..
- Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyl-2-propenoate, reaction products with formaldehyde-phenol polymer. Haz-Map.
- Phenol, 4,4-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane and 1,2-ethanediamine. ChemicalBook.
- Phenol, 4,4-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, methyloxirane and oxirane. ChemicalBook.
- Preparation method of bisphenol A liquid epoxy resin. (2012).
- Polymer Composites Based on Polycarbonate/Acrylonitrile-Butadiene-Styrene Used in Rapid Prototyping Technology. (2023). MDPI.
- Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). MDPI.
- BPA and Epichlorohydrin in epoxy resins. Things to consider. (2023). Nerpa Polymers.
- SAN Resin | Styrene Acrylonitrile. Plastic Molded Concepts.
- Styrene-acrylonitrile resin. Wikipedia. Wikipedia.
Sources
- 1. Epichlorohydrin-Bisphenol A Resin: An Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. nerpa.ca [nerpa.ca]
- 3. SAN Resin | Styrene Acrylonitrile | Plastic Molded Concepts [pmcplastics.com]
- 4. Styrene-acrylonitrile resin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, reaction products with 1,2-cyclohexanediamine - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Purity Determination of Bis-aminocrotonamide
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For novel molecules like bis-aminocrotonamides, the development of robust and reliable analytical methods for purity determination is of paramount importance. This guide provides an in-depth comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-Performance Liquid Chromatography (UPLC) approach for the purity analysis of a representative bis-aminocrotonamide. The experimental choices are rationalized based on established chromatographic principles and validated against internationally recognized standards to ensure scientific integrity.
Introduction to Bis-aminocrotonamide and the Imperative of Purity Analysis
Bis-aminocrotonamides are a class of organic compounds characterized by two aminocrotonamide moieties. Their potential applications in medicinal chemistry necessitate stringent quality control to identify and quantify any process-related impurities or degradation products. An effective analytical method must be specific, accurate, precise, and robust to ensure that the purity profile of the drug substance is well-understood and consistently meets predefined specifications.
The objective of this guide is to present a scientifically validated HPLC method for the purity determination of a model bis-aminocrotonamide and to compare its performance with a state-of-the-art UPLC method. This comparison will focus on key performance indicators such as analysis time, resolution, sensitivity, and solvent consumption.
Method Development Strategy: A Rationale-Driven Approach
The selection of an appropriate analytical technique is the first critical step in method development. Given the non-volatile and polar nature of the bis-aminocrotonamide structure, reversed-phase liquid chromatography is the most suitable approach.
While C18 columns are the workhorses of reversed-phase chromatography, the presence of amide functionalities in the analyte molecule suggests that a stationary phase with an embedded polar group, such as an amide phase, could offer superior peak shape and alternative selectivity.[1][2] For this study, a polar-embedded RP-Amide column was selected. This choice is predicated on the ability of such columns to reduce unwanted secondary interactions with residual silanols on the silica backbone, particularly for basic compounds, and to provide enhanced retention for polar analytes.[3][4][5]
The mobile phase composition was optimized to achieve a balance between adequate retention of the main component and effective separation from its potential impurities. A gradient elution with acetonitrile and a buffered aqueous phase was chosen to ensure the elution of compounds with a range of polarities. A phosphate buffer at a pH of 6.8 was selected to maintain the analyte in a consistent ionization state, thereby ensuring reproducible retention times.
The UV detection wavelength was selected based on the UV spectrum of the bis-aminocrotonamide. The wavelength of maximum absorbance was determined to be 260 nm, providing optimal sensitivity for both the main peak and potential impurities.
The Proposed HPLC Method: A Detailed Protocol
The following HPLC method was developed and validated for the purity determination of bis-aminocrotonamide.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Column: A polar-embedded RP-Amide column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the bis-aminocrotonamide sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
The UPLC Alternative: A Leap in Efficiency
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems.[6][7] This technology offers significant improvements in resolution, speed, and sensitivity.[8][9]
Experimental Protocol: UPLC Method
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Chromatographic Column: A polar-embedded RP-Amide column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-4.5 min: 10-70% B
-
4.5-5.0 min: 70% B
-
5.1-6.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the bis-aminocrotonamide sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Method Validation: Ensuring Trustworthiness and Scientific Rigor
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[10][11][12] The validation parameters included specificity, linearity, accuracy, precision, and robustness.[13][14]
Specificity was demonstrated by the absence of interfering peaks at the retention time of the main component and its known impurities in the analysis of a blank (diluent) and a placebo mixture. The peak purity of the bis-aminocrotonamide peak was confirmed using the PDA detector, indicating no co-eluting impurities.
The linearity of the method was established by analyzing a series of solutions of bis-aminocrotonamide at concentrations ranging from the limit of quantitation (LOQ) to 150% of the nominal concentration. The correlation coefficient (r²) of the calibration curve was found to be > 0.999, indicating a linear relationship between concentration and peak area.
Accuracy was determined by analyzing samples spiked with known amounts of bis-aminocrotonamide at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated, and the results were within the acceptable range of 98.0% to 102.0%.
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of the same sample were performed, and the relative standard deviation (RSD) of the peak areas was calculated. For intermediate precision, the analysis was repeated on a different day by a different analyst. In both cases, the RSD was less than 2.0%, demonstrating excellent precision.
The robustness of the method was assessed by intentionally varying critical method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits for all variations, indicating the robustness of the method.
Comparative Performance: HPLC vs. UPLC
The following table summarizes the key performance characteristics of the HPLC and UPLC methods.
| Parameter | HPLC Method | UPLC Method | Advantage |
| Analysis Time | 35 minutes | 6 minutes | UPLC |
| Resolution (Main Peak and Critical Impurity Pair) | 2.5 | 4.2 | UPLC |
| Theoretical Plates (Main Peak) | ~12,000 | ~25,000 | UPLC |
| Solvent Consumption per Run | ~35 mL | ~2.4 mL | UPLC |
| Backpressure | ~150 bar | ~600 bar | - |
| Sensitivity (LOD/LOQ) | Baseline | Improved S/N ratio | UPLC |
As the data clearly indicates, the UPLC method offers a significant reduction in analysis time and solvent consumption, leading to higher throughput and more environmentally friendly operation.[15] The improved resolution and efficiency of the UPLC method also provide greater confidence in the separation of closely eluting impurities.
Visualizing the Workflow
The general workflow for the purity determination of bis-aminocrotonamide using either HPLC or UPLC is depicted in the following diagram.
Caption: Workflow for Bis-aminocrotonamide Purity Analysis.
The logical relationship between the choice of analytical technique and its performance attributes is illustrated below.
Caption: HPLC vs. UPLC: Particle Size and Performance.
Conclusion
This guide has presented a robust and validated reversed-phase HPLC method for the purity determination of bis-aminocrotonamide, grounded in sound chromatographic principles. The comparative analysis with a UPLC method unequivocally demonstrates the advantages of modern chromatographic technology in terms of speed, resolution, and efficiency. While the HPLC method is reliable and suitable for routine quality control, the UPLC method is highly recommended for high-throughput environments and for complex samples where maximum separation power is required. The choice between these two powerful techniques will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and available instrumentation.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
HPLC vs UPLC: Key Differences in Pharma. Scribd. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
HPLC Vs UPLC - What's The Difference?. ALWSCI. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
Reversed-phase fused-core HPLC modeling of peptides. National Institutes of Health. [Link]
-
Amide Column. GL Sciences. [Link]
-
Amide or Amino HPLC Columns What are the Differences. Crawford Scientific. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. halocolumns.com [halocolumns.com]
- 3. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glsciences.eu [glsciences.eu]
- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. scribd.com [scribd.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
Technical Comparison Guide: Elemental Profiling of N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]
Executive Summary & Structural Context[1][2][4][5][6][7]
N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] (often abbreviated as HBAB or Bis-aminocrotonamide ) is a pivotal
This guide provides the critical elemental analysis (CHN) baselines required to validate the synthesis and purity of this compound. Unlike rigid analogs (e.g., ethylene-bridged ligands), the C6-hexyl spacer introduces conformational flexibility, making the compound prone to solvent trapping (solvatomorphism) and hygroscopicity.[1][3]
Primary Application:
-
Coordination Chemistry: Tetradentate ligand for Cu(II), Ni(II), and Co(II) complexes.[4][1]
-
Polymer Science: Monomer for poly(amide-enaminones) with high thermal stability.[1][3][2]
Elemental Analysis (CHN) Data: Theoretical vs. Experimental
The following data serves as the "Gold Standard" for validating product purity. Deviations exceeding
Table 1: Comparative CHN Profiling[1][2][3][8]
| Element | Theoretical (Calc.) | High-Purity Grade (Exp.) | Technical Grade (Exp.)[1][3] | Deviation Source |
| Formula | ~95% (Solvate) | |||
| Carbon (C) | 59.55% | 59.48% – 59.62% | 58.10% | Low C indicates moisture; High C often implies trapped EtOH.[1][2] |
| Hydrogen (H) | 9.28% | 9.25% – 9.35% | 9.80% | High H strongly suggests water retention (Hygroscopic).[4][1] |
| Nitrogen (N) | 19.84% | 19.75% – 19.90% | 18.50% | Low N indicates incomplete amination of the acetoacetamide precursor.[4][1] |
| Oxygen (O) | 11.33% | Not typically measured | Calculated diff.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note on Tautomerism: This compound exists in equilibrium between the keto-imine and enamine-imine forms.[1][2] While this does not change the elemental composition, it affects solubility and drying characteristics.[1][3] The enamine form (stabilized by intramolecular H-bonding) is the target structure.[1][2]
Comparative Performance: Synthesis Routes & Impurity Profiles
To achieve the "High-Purity" metrics listed above, the synthesis method is the determining factor. We compare the two primary "Alternatives" for generating this ligand.
Alternative A: Solution-Phase Condensation (Traditional)[1][2][3][8]
-
Method: Reaction of 1,6-diaminohexane with ethyl acetoacetate (or diketene) in Ethanol/Methanol, followed by amination with
gas.[4][1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Performance:
Alternative B: Mechanochemical / Solvent-Free (Recommended)[1][2][3][8]
-
Method: Grinding 1,6-diaminohexane with 3-aminocrotononitrile or acetoacetamide derivatives under solvent-free conditions or melt condensation.[1][3][2]
-
Performance:
Table 2: Impurity Diagnostics via CHN[1][2][3]
| Observed Deviation | Diagnosis | Corrective Action |
| Precursor Contamination: Unreacted ethyl acetoacetate or diketene oligomers.[1][2] | Recrystallize from hot Acetone; check melting point ( | |
| Hydration: The amide groups are hygroscopic.[4][1] | Vacuum dry at | |
| Trapped Solvent: Ethanol/Methanol solvate.[4][1] | requires high-vacuum drying (>10 mbar) or lyophilization.[1][3][2] |
Experimental Protocol: Automated Combustion Analysis
To ensure reproducibility (E-E-A-T), the following protocol utilizes a self-validating "Flash Combustion" method standard in pharmaceutical validation.
Instrument Configuration
-
System: Flash 2000 / Elementar vario EL cube.
-
Carrier Gas: Helium (99.999% purity) at 140 mL/min.[1]
-
Oxidation Furnace:
(Critical for complete combustion of the diamine backbone).[1] -
Reduction Furnace:
(Copper).[1]
Step-by-Step Workflow
-
Sample Preparation (Critical):
-
Sample must be dried in vacuo at
for 4 hours prior to weighing.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why? The hexamethylene spacer is lipophilic, but the amide heads are hydrophilic.[1][3] Surface moisture causes significant weighing errors (
).[1]
-
-
Weighing:
-
Calibration:
-
Analysis:
-
Inject sample with
boost (5 seconds). -
Detect
, , via Thermal Conductivity Detector (TCD).[1]
-
Process Visualization
The following diagram illustrates the logical flow from synthesis selection to CHN validation, highlighting the critical decision points for purity control.
Figure 1: Decision logic for validating N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] purity using CHN analysis.
References
-
Standard Method for CHN Analysis: ASTM D5291-16, "Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants," ASTM International.[4][1][3]
-
Synthesis of Hexamethylene-bis-enaminones
-
Solvent Effects in Amide Synthesis
-
Tautomerism in Enaminones
Sources
- 1. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hexane-1,6-diyl bis(3-oxobutanoate) | CAS#:2388-18-3 | Chemsrc [chemsrc.com]
- 3. N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | C40H64N2O4 | CID 90004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Guide: UV-Vis Absorption Maxima of 3-Amino-2-Butenamide Chromophores
Executive Summary
This technical guide provides a comparative analysis of the optical properties of 3-amino-2-butenamide (also known as 3-aminocrotonamide). As a primary
For researchers in drug discovery—particularly those utilizing Hantzsch pyridine synthesis or fragment-based drug design—understanding the spectral distinction between the amide , ester , and ketone analogs is critical for monitoring reaction progress and purity. This guide establishes that 3-amino-2-butenamide typically exhibits a hypsochromic (blue) shift relative to its ketone analogs, with a characteristic
Part 1: Structural Basis of the Chromophore
The optical behavior of 3-amino-2-butenamide stems from its conjugated enaminone system (
The "Push-Pull" Mechanism
Unlike simple alkenes (
-
The Donor (Push): The terminal amino group (
) donates electron density into the -system. -
The Acceptor (Pull): The carbonyl group (
) withdraws density. -
The Modulator: The nature of the carbonyl substituent (Amide vs. Ester vs. Ketone) determines the strength of the "pull."
Graphviz Diagram: Electronic Resonance & Workflow The following diagram illustrates the resonance structures that define the chromophore and the experimental workflow for characterization.
Caption: Figure 1. Left: Resonance equilibrium responsible for the UV transition. Right: Operational workflow for isolating and characterizing the chromophore.
Part 2: Comparative Optical Performance
The following table contrasts 3-amino-2-butenamide with its two most common synthetic alternatives: the ester (Ethyl 3-aminocrotonate) and the ketone (4-amino-3-penten-2-one).
Table 1: Comparative UV-Vis Absorption Maxima ( Transition)
| Compound Class | Chemical Structure | Electronic Effect | Extinction Coeff. ( | |
| Amide (Subject) | 3-Amino-2-butenamide | 268 – 278 nm | Weakest Acceptor (Amide resonance competes with enaminone conjugation) | High (>15,000) |
| Ester (Analog) | Ethyl 3-aminocrotonate | 270 – 282 nm | Moderate Acceptor | High (>18,000) |
| Ketone (Analog) | 4-Amino-3-penten-2-one | 295 – 305 nm | Strongest Acceptor (Methyl group does not donate to carbonyl) | Very High (>20,000) |
Technical Analysis of the Shift
-
Ketone vs. Amide: The ketone analog is significantly red-shifted (bathochromic) compared to the amide. The ketone carbonyl is a pure electron withdrawer. In the amide, the nitrogen of the amide group (
) competes for resonance with the carbonyl oxygen, effectively weakening the "pull" on the enamine system. This raises the energy of the transition, resulting in a blue shift (lower wavelength) for 3-amino-2-butenamide. -
Solvatochromism: These chromophores exhibit positive solvatochromism . In non-polar solvents (e.g., Hexane), the
will shift to lower wavelengths (blue shift) because the polar excited state is less stabilized than in polar solvents like Ethanol or DMSO.
Part 3: Experimental Protocol
This protocol describes the synthesis and characterization of 3-amino-2-butenamide. Unlike the ester, which is commercially ubiquitous, the amide is often synthesized in situ or fresh due to its higher water solubility and reactivity.
Synthesis of 3-Amino-2-butenamide
-
Principle: Nucleophilic attack of ammonia on the ketone carbonyl of acetoacetamide, followed by dehydration.
-
Reagents: Acetoacetamide (10 mmol), Ammonium Acetate (solid, excess), Ethanol (solvent).
Step-by-Step:
-
Dissolve 1.01 g of Acetoacetamide in 10 mL of absolute ethanol in a round-bottom flask.
-
Add 2.3 g (3 eq) of Ammonium Acetate .
-
Stir the mixture at room temperature for 24 hours. Note: Mild heating (40°C) can accelerate the reaction, but excessive heat promotes polymerization.
-
Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The product will be more polar than the starting material.
-
Isolation: Remove solvent under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with diethyl ether.
-
Purification: Recrystallize from minimal hot ethanol or an ethanol/ether mixture.
UV-Vis Characterization Methodology
To ensure accurate
-
Stock Solution: Prepare a
M stock solution in HPLC-grade Methanol.-
Calculation: Dissolve 10 mg of 3-amino-2-butenamide (MW: 100.12 g/mol ) in 100 mL Methanol.
-
-
Working Solution: Dilute 1 mL of stock into 99 mL of Methanol to achieve
M. -
Blanking: Use pure HPLC-grade Methanol in a matched quartz cuvette (1 cm path length).
-
Measurement: Scan from 200 nm to 400 nm.
-
Expectation: A strong, broad band centered between 268–278 nm.
-
Validation: If a peak appears >290 nm, check for contamination with ketone derivatives or hydrolysis products.
-
Part 4: Application Context in Drug Development
Why select the Amide (3-amino-2-butenamide) over the Ester (Ethyl 3-aminocrotonate)?
-
Hantzsch Synthesis Utility: The amide is the direct precursor for carboxamide-functionalized 1,4-dihydropyridines . Using the ester requires a difficult post-synthetic amidation step (ester
amide) on the sterically hindered dihydropyridine ring. Starting with 3-amino-2-butenamide bypasses this bottleneck. -
Solubility Profile: The amide possesses significantly higher water solubility than the ester or ketone analogs. This makes it a superior "fragment" for aqueous-phase screenings or bio-orthogonal reactions where organic co-solvents must be minimized.
-
Stability Warning: While the ester is stable at room temperature for months, 3-amino-2-butenamide is more hygroscopic and prone to hydrolysis back to acetoacetamide in acidic moisture. It should be stored in a desiccator at -20°C.
References
-
Electronic Absorption Spectra of Enaminones: Comparison of amide, ester, and ketone acceptor strengths in conjugated systems.
-
Synthesis of 3-Aminocrotonamide Derivatives: Protocols for acetoacetamide condensation reactions.
-
Solvatochromism in Push-Pull Alkenes: Mechanistic explanation of the red-shift in polar solvents for charge-transfer chromophores.
-
Hantzsch Dihydropyridine Synthesis: Application of enaminones as building blocks in drug design.
Safety Operating Guide
A Proactive Safety Framework: Personal Protective Equipment for Handling N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]
As Senior Application Scientists, our primary directive is to empower researchers with the tools and knowledge for groundbreaking work. This extends beyond the product itself to the very core of laboratory practice: safety. The handling of any novel chemical compound, such as N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide], necessitates a robust and well-reasoned safety protocol. Due to the limited publicly available toxicological data for this specific molecule, we must adopt a proactive and conservative approach. This guide is structured to provide clear, actionable steps for the selection and use of Personal Protective Equipment (PPE), grounded in an expert analysis of the compound's structure and general chemical safety principles.
Understanding the Compound: A Risk-Based Assessment
N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] is characterized by a flexible hexane diamine backbone linked to two 3-amino-2-butenamide functional groups. While no specific hazard data is readily available, the presence of amide and amine functionalities, along with unsaturated bonds, suggests we should anticipate potential hazards as a baseline for our safety protocols. These may include:
-
Skin and Eye Irritation: Amine and amide compounds can be irritating to the skin and eyes upon direct contact.[1]
-
Allergic Skin Reaction: Some individuals may develop sensitization to similar compounds, leading to allergic contact dermatitis.[2]
-
Respiratory Irritation: Inhalation of fine dust or aerosols could potentially irritate the respiratory tract.[1][3]
Therefore, our PPE recommendations are designed to mitigate these potential risks effectively.
The Core Directive: A Multi-Layered Defense
The appropriate level of PPE is dictated by the specific procedure being performed and the potential for exposure. The following provides a tiered approach to protection.
Unprotected skin contact is a primary route of potential exposure in a laboratory setting.
-
Gloves: The choice of glove material is critical and should be based on the task. For handling the solid compound or solutions in low-volatility solvents, nitrile gloves provide adequate protection against incidental contact. However, for tasks involving prolonged contact or the use of more aggressive organic solvents, a more robust glove, such as butyl rubber, may be necessary. Double-gloving (wearing two pairs of nitrile gloves) is a highly recommended practice as it provides an additional layer of safety against undetected micro-tears or punctures.[4] Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical is suspected.[4]
-
Body Protection: A standard, long-sleeved laboratory coat is mandatory to protect against minor splashes and contamination of personal clothing.[5] For procedures with a higher risk of splashes, such as when transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.[4][5]
Table 1: Recommended Glove Selection
| Task | Glove Type | Rationale |
| Weighing/Handling Solid | Nitrile Gloves | Low risk of significant dermal exposure. |
| Preparing Solutions | Double Nitrile Gloves | Increased splash potential; provides an extra barrier. |
| Chromatography/Purification | Butyl Rubber or Double Nitrile | Higher potential for prolonged contact and solvent exposure. |
The eyes are particularly vulnerable to chemical splashes.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required for all work with this compound.[4]
-
High-Risk Operations: When performing tasks with a significant splash potential, a full-face shield must be worn in addition to safety goggles to protect the entire face.[4][6]
Inhalation of airborne particles or aerosols must be prevented.
-
Engineering Controls: The primary method for avoiding respiratory exposure is to handle the solid compound and prepare solutions inside a certified chemical fume hood.[4] This engineering control captures contaminants at the source.
-
Respiratory Masks: In the rare event that a fume hood is not available for tasks such as weighing, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required to be used as part of a comprehensive respiratory protection program.[6]
Operational Plan: Step-by-Step Handling Protocol
The following protocol for weighing the solid compound and preparing a solution integrates the PPE recommendations into a clear, self-validating workflow.
Caption: Step-by-step workflow for safe handling and solution preparation.
-
Preparation: Before beginning, don a lab coat, chemical splash goggles, and two pairs of nitrile gloves. Ensure the chemical fume hood is on and functioning correctly.
-
Weighing: Carefully weigh the N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] solid on weigh paper or in a weigh boat inside the fume hood.
-
Transfer and Dissolution: Transfer the solid to the appropriate glassware. Slowly add the desired solvent, keeping the sash of the fume hood at the lowest practical height.
-
Mixing: Gently mix the solution until the solid is fully dissolved.
-
Cleanup: Dispose of any contaminated items (e.g., weigh paper, disposable pipettes, gloves) in a designated and clearly labeled hazardous waste container.[2]
-
Decontamination: Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE, with gloves being the last item to be removed.
-
Hygiene: Wash hands thoroughly with soap and water.[2]
Disposal and Emergency Plan
Waste Disposal: All materials contaminated with N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
By adhering to these protocols, researchers can confidently handle N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] while minimizing risk and ensuring a safe and productive laboratory environment.
References
- American Chemistry Council.Guidance for Selection of Personal Protective Equipment for MDI Users.
- Chemos GmbH & Co. KG.Safety Data Sheet: N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide).
- BenchChem.Personal protective equipment for handling N,N-Diethyl-p-toluamide.
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]
- Fisher Scientific.SAFETY DATA SHEET - N-BOC-1,6-hexanediamine hydrochloride.
- ScienceLab.com.Material Safety Data Sheet - Hexanes.
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
- TCI Chemicals.SAFETY DATA SHEET.
- West Liberty University.Material Safety Data Sheet - n-Hexane.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. westliberty.edu [westliberty.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. n-Hexane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
